N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 898424-82-3
VCID: VC4600872
InChI: InChI=1S/C25H27N3O2S/c1-17-9-10-18(2)21(14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
SMILES: CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Molecular Formula: C25H27N3O2S
Molecular Weight: 433.57

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

CAS No.: 898424-82-3

Cat. No.: VC4600872

Molecular Formula: C25H27N3O2S

Molecular Weight: 433.57

* For research use only. Not for human or veterinary use.

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide - 898424-82-3

Specification

CAS No. 898424-82-3
Molecular Formula C25H27N3O2S
Molecular Weight 433.57
IUPAC Name N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2,5-dimethylphenyl)oxamide
Standard InChI InChI=1S/C25H27N3O2S/c1-17-9-10-18(2)21(14-17)27-25(30)24(29)26-15-22(23-8-5-13-31-23)28-12-11-19-6-3-4-7-20(19)16-28/h3-10,13-14,22H,11-12,15-16H2,1-2H3,(H,26,29)(H,27,30)
Standard InChI Key BWGVBOLTBDNGDE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3

Introduction

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a complex organic compound that belongs to the class of oxalamides. Oxalamides are characterized by the presence of two amide groups connected by an ethylene bridge, typically derived from oxalic acid. This compound integrates a 3,4-dihydroisoquinoline moiety, a thiophene ring, and a 2,5-dimethylphenyl group, contributing to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide typically involves multi-step organic reactions. These steps generally include the formation of the isoquinoline core, followed by the introduction of the thiophene group and subsequent modifications to achieve the final oxalamide structure. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Potential Applications Table

Application AreaPotential Mechanism
Anti-inflammatoryInteraction with inflammatory pathways
Anti-cancerInhibition of cancer cell proliferation

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